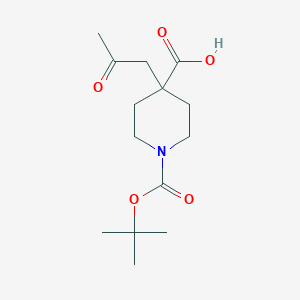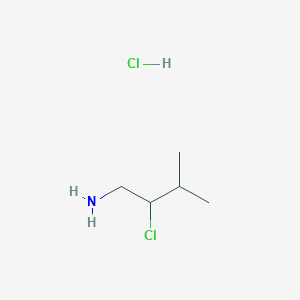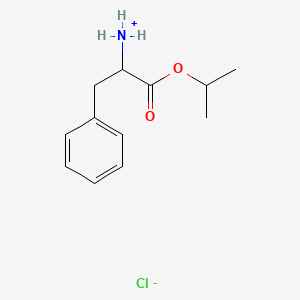
1-(tert-Butoxycarbonyl)-4-(2-oxopropyl)piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-Butoxycarbonyl)-4-(2-oxopropyl)piperidine-4-carboxylic acid, also known as Boc-Lys(2-OProp)-OH, is a chemical compound used extensively in scientific research. It is a derivative of lysine, an amino acid commonly found in proteins. This compound is popularly used as a building block for synthesizing peptides and proteins due to its stability and ease of use.
Mécanisme D'action
1-(tert-Butoxycarbonyl)-4-(2-oxopropyl)piperidine-4-carboxylic acid(2-OProp)-OH does not have a specific mechanism of action as it is used as a building block for the synthesis of peptides and proteins. However, the resulting peptides and proteins may have specific mechanisms of action depending on their structure and function.
Biochemical and Physiological Effects:
1-(tert-Butoxycarbonyl)-4-(2-oxopropyl)piperidine-4-carboxylic acid(2-OProp)-OH itself does not have any biochemical or physiological effects as it is not biologically active. However, the peptides and proteins synthesized using this compound may have various biochemical and physiological effects depending on their structure and function.
Avantages Et Limitations Des Expériences En Laboratoire
1-(tert-Butoxycarbonyl)-4-(2-oxopropyl)piperidine-4-carboxylic acid(2-OProp)-OH has several advantages for lab experiments. It is stable and easy to use, making it a popular building block for peptide and protein synthesis. It also has good solubility in organic solvents, which makes it easy to handle. However, it has some limitations as well. It is relatively expensive compared to other building blocks, and the synthesis process requires specialized equipment and expertise.
Orientations Futures
There are several future directions for the use of 1-(tert-Butoxycarbonyl)-4-(2-oxopropyl)piperidine-4-carboxylic acid(2-OProp)-OH in scientific research. One potential direction is the synthesis of modified peptides and proteins with improved pharmacological properties. Another direction is the development of new synthetic methods for the preparation of 1-(tert-Butoxycarbonyl)-4-(2-oxopropyl)piperidine-4-carboxylic acid(2-OProp)-OH and related compounds. Additionally, the use of 1-(tert-Butoxycarbonyl)-4-(2-oxopropyl)piperidine-4-carboxylic acid(2-OProp)-OH in the synthesis of peptidomimetics and other bioactive molecules is an area of active research.
Méthodes De Synthèse
The synthesis of 1-(tert-Butoxycarbonyl)-4-(2-oxopropyl)piperidine-4-carboxylic acid(2-OProp)-OH is a relatively simple process. It involves the reaction of lysine with tert-butoxycarbonyl (Boc) and 2-oxopropylamine. The reaction takes place in a solvent, usually dichloromethane, and is catalyzed by a base such as triethylamine. The resulting compound is then purified using column chromatography.
Applications De Recherche Scientifique
1-(tert-Butoxycarbonyl)-4-(2-oxopropyl)piperidine-4-carboxylic acid(2-OProp)-OH is widely used in scientific research for the synthesis of peptides and proteins. It is used as a building block for the preparation of various bioactive molecules such as enzyme inhibitors, receptor agonists, and antagonists. It is also used in the synthesis of modified peptides and proteins that have improved pharmacological properties.
Propriétés
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(2-oxopropyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-10(16)9-14(11(17)18)5-7-15(8-6-14)12(19)20-13(2,3)4/h5-9H2,1-4H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHTXAUYDCFENM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-Butoxycarbonyl)-4-(2-oxopropyl)piperidine-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-[(2,4,8,8-tetraoxo-8lambda6-thia-1,3-diazaspiro[4.5]decan-3-yl)methyl]benzoate](/img/structure/B2355512.png)
![Cyclopropyl-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2355513.png)


![N-(benzo[d][1,3]dioxol-5-yl)-3-(3,3-dimethylbutanamido)benzofuran-2-carboxamide](/img/structure/B2355518.png)




![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2355525.png)
![1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)piperidine-3-carboxamide](/img/structure/B2355528.png)
![2-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2355529.png)